2-[(3,5-Dibromophenyl)methylidene]hydrazine-1-carbothioamide
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Overview
Description
Benzaldehyde, 3,5-dibromo-, thiosemicarbazone is a chemical compound that belongs to the class of thiosemicarbazones. Thiosemicarbazones are known for their diverse biological activities and have been extensively studied for their potential applications in medicine, chemistry, and industry. The compound is characterized by the presence of a benzaldehyde moiety substituted with bromine atoms at the 3 and 5 positions, and a thiosemicarbazone functional group.
Preparation Methods
The synthesis of Benzaldehyde, 3,5-dibromo-, thiosemicarbazone typically involves the reaction of 3,5-dibromo-benzaldehyde with thiosemicarbazide. The reaction is carried out in a solvent such as ethanol or a mixture of ethanol and water, with the addition of a few drops of acetic acid to catalyze the reaction. The reaction mixture is stirred at room temperature for several hours and monitored by thin-layer chromatography (TLC) to ensure completion .
Chemical Reactions Analysis
Benzaldehyde, 3,5-dibromo-, thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone group to thiosemicarbazide.
Substitution: The bromine atoms in the benzaldehyde moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Complexation: The compound can form coordination complexes with metal ions, which can enhance its biological activity
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of Benzaldehyde, 3,5-dibromo-, thiosemicarbazone involves its interaction with molecular targets such as enzymes and proteins. The thiosemicarbazone group can chelate metal ions, disrupting metal-dependent enzymes and processes. Additionally, the compound can generate reactive oxygen species (ROS) that induce oxidative stress and apoptosis in cancer cells . The exact pathways and molecular targets vary depending on the specific application and biological context.
Comparison with Similar Compounds
Benzaldehyde, 3,5-dibromo-, thiosemicarbazone can be compared with other thiosemicarbazone derivatives, such as:
Benzaldehyde, 4-chloro-, thiosemicarbazone: Similar in structure but with a chlorine substituent instead of bromine, showing different biological activities.
Benzaldehyde, 2-hydroxy-, thiosemicarbazone: Contains a hydroxyl group, which can enhance its ability to form hydrogen bonds and affect its biological properties.
Benzaldehyde, 4-nitro-, thiosemicarbazone: The nitro group can significantly alter the compound’s electronic properties and reactivity
The uniqueness of Benzaldehyde, 3,5-dibromo-, thiosemicarbazone lies in its specific substitution pattern, which influences its reactivity and biological activity. The presence of bromine atoms can enhance its ability to form coordination complexes and increase its lipophilicity, potentially improving its cellular uptake and efficacy.
Properties
CAS No. |
98437-50-4 |
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Molecular Formula |
C8H7Br2N3S |
Molecular Weight |
337.04 g/mol |
IUPAC Name |
[(3,5-dibromophenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C8H7Br2N3S/c9-6-1-5(2-7(10)3-6)4-12-13-8(11)14/h1-4H,(H3,11,13,14) |
InChI Key |
JMVWWWOFAJXURF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)C=NNC(=S)N |
Origin of Product |
United States |
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